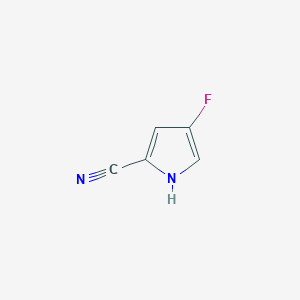

4-fluoro-1H-pyrrole-2-carbonitrile

Description

The Strategic Significance of Fluorinated Heterocycles in Contemporary Organic Synthesis

The introduction of fluorine into heterocyclic scaffolds is a powerful strategy in modern organic synthesis. wikipedia.org Fluorine, being the most electronegative element, imparts profound changes to the physicochemical properties of a molecule, often without a significant increase in steric bulk. wikipedia.org These changes can include enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can improve a molecule's bioavailability and its binding affinity to biological targets. cymitquimica.com Consequently, fluorinated heterocycles are integral to the development of new pharmaceuticals, with a significant percentage of drugs on the market containing fluorine. worktribe.com The unique reactivity and properties of the carbon-fluorine bond also make these compounds valuable building blocks for creating complex molecular systems. wikipedia.org The synthesis of these molecules often involves electrophilic fluorinating agents like Selectfluor, which can introduce fluorine atoms into electron-rich heterocyclic systems. wikipedia.org

Overview of Pyrrole-2-carbonitrile (B156044) Scaffolds as Integral Units in Chemical Research

The pyrrole (B145914) ring is a fundamental five-membered aromatic heterocycle that is a core component of many biologically active molecules and natural products. nih.govmdpi.com When functionalized with a carbonitrile (-C≡N) group at the 2-position, the resulting pyrrole-2-carbonitrile scaffold becomes a versatile intermediate in chemical synthesis. google.compatexia.com The nitrile group is a valuable functional handle that can be converted into a variety of other groups, such as amines, aldehydes, carboxylic acids, and amides, through well-established chemical transformations. nih.govgoogle.com This versatility makes pyrrole-2-carbonitriles important precursors for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals. mdpi.compatexia.com For instance, they have been used as key intermediates in the preparation of potent enzyme inhibitors and other biologically active agents. google.com

Positioning of 4-Fluoro-1H-pyrrole-2-carbonitrile within the Landscape of Fluorinated Pyrrole Chemistry

The compound this compound combines the structural features of both a fluorinated heterocycle and a pyrrole-2-carbonitrile. While extensive research on this specific molecule is not widely available in published literature, its chemical significance can be inferred from the study of closely related compounds.

The synthesis of fluorinated pyrroles is an active area of research. Direct fluorination of pyrrole derivatives bearing an electron-withdrawing group, such as a nitrile, has been explored. For example, the reaction of 1H-pyrrole-2-carbonitrile with the electrophilic fluorinating agent Selectfluor has been reported to yield a fluorinated product, demonstrating the feasibility of such a transformation. worktribe.com However, controlling the regioselectivity of this reaction to specifically obtain the 4-fluoro isomer can be challenging due to the electronic nature of the pyrrole ring. worktribe.comresearchgate.net

Alternative synthetic strategies often involve the construction of the fluorinated pyrrole ring from acyclic precursors. Research on related structures, such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, has shown that fluorinated pyrrole building blocks can be prepared and subsequently modified. nih.gov The analogous compound, 4-fluoro-1H-pyrrole-2-carbaldehyde, has also been documented, suggesting that the corresponding nitrile is a synthetically accessible target. uni.lu The conversion of the nitrile group in this compound to an aldehyde, for instance, would likely involve reduction, a common transformation in this class of compounds. google.com

Given the established importance of both fluorinated heterocycles and pyrrole-2-carbonitriles, this compound stands as a potentially valuable, yet underexplored, building block in organic synthesis. Its structure suggests potential applications in the development of novel compounds where the specific placement of the fluorine atom at the 4-position could fine-tune molecular properties for applications in medicinal chemistry and materials science.

Data Tables

Table 1: Physicochemical Properties of 1H-pyrrole-2-carbonitrile

Due to the limited availability of experimental data for this compound in the reviewed literature, the properties of its non-fluorinated parent compound are provided below for reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄N₂ | sigmaaldrich.comchemsynthesis.com |

| Molecular Weight | 92.10 g/mol | sigmaaldrich.com |

| Boiling Point | 92-94 °C at 2 mmHg | sigmaaldrich.com |

| Density | 1.081 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.5513 | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H3FN2 |

|---|---|

Molecular Weight |

110.09 g/mol |

IUPAC Name |

4-fluoro-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C5H3FN2/c6-4-1-5(2-7)8-3-4/h1,3,8H |

InChI Key |

XYGJTMPAWIJMBV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=C1F)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 4 Fluoro 1h Pyrrole 2 Carbonitrile

Mechanistic Investigations of Nitrile Group Reactivity

The nitrile group is a versatile functional group that can undergo a variety of transformations.

The carbon atom of the nitrile group in 4-fluoro-1H-pyrrole-2-carbonitrile is electrophilic and, therefore, susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, leading to a diverse array of potential products. The general mechanism involves the addition of a nucleophile to the carbon-nitrogen triple bond, forming an intermediate imine anion, which can then be protonated or undergo further reactions.

While specific studies on the nucleophilic addition to this compound are not extensively documented, the principles of nitrile reactivity suggest that it would react with strong nucleophiles such as Grignard reagents or organolithium compounds. The electron-withdrawing nature of the 4-fluoro-substituted pyrrole (B145914) ring is expected to enhance the electrophilicity of the nitrile carbon, potentially increasing its reactivity towards nucleophiles compared to unsubstituted pyrrole-2-carbonitrile (B156044).

The nitrile group of this compound can be converted into other functional groups, most notably through hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (4-fluoro-1H-pyrrole-2-carboxylic acid) via an intermediate amide (4-fluoro-1H-pyrrole-2-carboxamide). The reaction proceeds by nucleophilic attack of water or hydroxide (B78521) on the nitrile carbon, followed by tautomerization and further hydrolysis.

Reduction: The nitrile group is readily reduced to a primary amine (4-aminomethyl-1H-pyrrole) or an aldehyde (4-fluoro-1H-pyrrole-2-carbaldehyde). The choice of reducing agent and reaction conditions determines the final product. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) typically yield the amine. In contrast, partial reduction to the aldehyde can be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Patents describing the synthesis of related compounds, such as 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, provide insight into the reduction of pyrrole carbonitriles. google.com In one instance, a related nitrile was reduced to the corresponding aldehyde using Raney Nickel and hydrogen gas. google.com Another patent describes the use of LiAlH₄ for a similar transformation. google.com

A study on the selective mono-reduction of pyrrole-2,5-dicarboxylates highlights the important role of the pyrrole nitrogen atom in these reactions. nih.gov The unprotected N-H can influence the coordination of the reducing agent, thereby directing the regioselectivity of the reduction. This suggests that the N-H group in this compound would play a significant role in its reduction reactions.

The following table summarizes typical reduction reactions for pyrrole carbonitriles based on analogous compounds:

| Precursor | Reagent | Product | Reference |

| 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile | Raney-Ni/H₂ | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | google.com |

| 5-(2-Fluorophenyl)-1H-pyrrole-3-carbonitrile | LiAlH₄ | 5-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde | google.com |

| Pyrrole-2,5-dicarboxylates | Diisobutylaluminum hydride | Mono-alcohol | nih.gov |

Impact of Fluorine on Pyrrole Ring Reactivity

The fluorine atom at the 4-position has a profound effect on the chemical reactivity of the pyrrole ring.

Fluorine is the most electronegative element, and as a substituent on an aromatic ring, it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the pyrrole ring in this compound. While fluorine also possesses a lone pair that can be donated to the aromatic system via a mesomeric effect (+M effect), its inductive effect is generally considered to be dominant in influencing the reactivity of the ring towards electrophiles.

The reduced electron density deactivates the pyrrole ring towards electrophilic aromatic substitution compared to unsubstituted pyrrole. This deactivation is a common feature of fluorinated aromatic compounds. acs.org The presence of the electron-withdrawing nitrile group at the 2-position further contributes to this deactivation.

Electrophilic substitution on the pyrrole ring typically occurs at the α-positions (2- and 5-positions) due to the greater stabilization of the cationic intermediate (arenium ion). In this compound, the 2-position is already substituted. Therefore, electrophilic attack would be expected to occur at the 5-position or, to a lesser extent, the 3-position.

The fluorine atom at the 4-position and the nitrile group at the 2-position will direct incoming electrophiles. The electron-withdrawing nature of both substituents deactivates the ring, but their directing effects must be considered. A study on the acylation of 2-pyrrolecarbonitrile and its 4-substituted derivatives showed that acylation occurs at the 4-position. researchgate.net In the case of this compound, with the 4-position blocked by fluorine, electrophilic attack would likely be directed to the 5-position.

The synthesis of 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate, which involves the direct fluorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor, demonstrates that fluorination can occur at the 4-position. nih.gov This further highlights the complex interplay of substituent effects on the regiochemistry of reactions involving the pyrrole ring.

The following table outlines the directing effects of the substituents on electrophilic aromatic substitution:

| Substituent | Position | Electronic Effect | Directing Influence |

| -CN | 2 | -I, -M | Deactivating, meta-directing (relative to itself, i.e., towards 4-position) |

| -F | 4 | -I, +M | Deactivating, ortho, para-directing (relative to itself, i.e., towards 3- and 5-positions) |

Given these competing effects, predicting the precise regiochemical outcome of a given functionalization reaction on this compound would likely require experimental investigation. However, the 5-position appears to be the most probable site for electrophilic attack.

Exploration of Radical Reaction Pathways Involving Pyrrole-2-carbonitriles

The study of radical reactions involving pyrrole-2-carbonitriles is a less explored area compared to their ionic reaction pathways. However, the presence of the pyrrole ring and the carbon-nitrogen triple bond suggests that radical-mediated transformations are feasible.

Photocatalysis has emerged as a powerful tool for enabling radical reactions of polyfluoroarenes. rsc.org These methods often involve single-electron transfer (SET) processes to generate radical ions from the aromatic substrate. In the case of this compound, its electron-deficient nature would make it a potential candidate for reductive SET to form a radical anion. This reactive intermediate could then undergo a variety of subsequent reactions.

Kinetics and Thermodynamic Studies of Key Reactions

Currently, there is a notable absence of publicly available, detailed research findings specifically documenting the kinetics and thermodynamic studies of key reactions involving this compound. While the broader field of pyrrole chemistry is well-explored, and studies on related fluorinated pyrroles exist, specific experimental data such as reaction rates, activation energies, and thermodynamic parameters (enthalpy, entropy) for reactions directly involving this compound have not been reported in the searched scientific literature.

The synthesis and reactions of fluorinated organic compounds, including heterocyclic systems like pyrroles, are of significant interest in medicinal and materials chemistry. The introduction of a fluorine atom can profoundly influence a molecule's reactivity, stability, and biological activity. Therefore, kinetic and thermodynamic investigations are crucial for understanding the reaction mechanisms, optimizing reaction conditions, and enabling the rational design of new synthetic routes and functional materials.

Although no specific data tables for this compound can be provided at this time, the following points highlight the type of information that would be sought in such studies:

Activation Parameters: From temperature-dependent kinetic studies, important thermodynamic parameters of the transition state, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), could be determined using the Arrhenius or Eyring equations. These parameters provide insight into the energy barrier of the reaction and the molecularity and ordering of the transition state.

The absence of such data for this compound represents a gap in the chemical literature and an opportunity for future research. Such studies would be invaluable for chemists working on the synthesis and application of fluorinated pyrrole derivatives.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 1h Pyrrole 2 Carbonitrile Derivatives

Application of High-Resolution Mass Spectrometry for Mechanistic Insights and Adduct Identification

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of 4-fluoro-1H-pyrrole-2-carbonitrile derivatives, providing exact mass measurements that facilitate the determination of elemental compositions for the parent ion and its fragments. This capability is crucial for confirming molecular formulas and identifying unknown metabolites or adducts formed during chemical reactions or biological studies.

In the analysis of pyrrole (B145914) derivatives, electrospray ionization (ESI) is a commonly employed soft ionization technique that typically generates the protonated molecule, [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer, often studied through tandem mass spectrometry (MS/MS), provides a wealth of structural information. The fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov For a generic this compound derivative, key fragmentation patterns would be expected to involve the pyrrole ring and its nitrile and fluoro substituents.

Mechanistic insights can be derived from the observed neutral losses and fragment ions. For instance, the loss of HCN (27 Da) is a common fragmentation pathway for nitrile-containing aromatic compounds. The stability of the pyrrole ring might lead to characteristic ring-opening or fragmentation patterns. The presence of the fluorine atom can also direct fragmentation, although the C-F bond is generally strong. The study of polyfluorinated compounds by HRMS has shown that fragmentation can provide detailed structural information. nih.gov

The high mass accuracy of HRMS allows for the confident identification of adducts. In complex reaction mixtures or biological matrices, derivatives of this compound may form adducts with solvents, reagents, or biomolecules. HRMS can distinguish these adducts from other species with similar nominal masses, thereby providing critical insights into reaction mechanisms and metabolic pathways.

Below is a hypothetical data table illustrating the kind of information that can be obtained from an HRMS analysis of a derivative of this compound.

| Observed m/z | Calculated m/z | Mass Error (ppm) | Proposed Elemental Composition | Inferred Fragment/Adduct |

| 250.0879 | 250.0884 | -2.0 | C₁₂H₁₁FN₄O | [M+H]⁺ |

| 223.0778 | 223.0782 | -1.8 | C₁₁H₉FN₄ | [M-HCN+H]⁺ |

| 196.0680 | 196.0677 | 1.5 | C₁₀H₈FN₃ | [M-C₂H₃NO+H]⁺ |

| 145.0458 | 145.0462 | -2.8 | C₈H₅FN₂ | [Fragment] |

Table 1. Example of High-Resolution Mass Spectrometry Data for a Hypothetical this compound Derivative.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 19F NMR for Regioselectivity, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For fluorinated compounds such as the derivatives of this compound, advanced NMR techniques, particularly those involving the ¹⁹F nucleus, are invaluable.

¹⁹F NMR for Regioselectivity: The ¹⁹F nucleus is 100% naturally abundant and has a spin of ½, making it highly suitable for NMR spectroscopy. researchgate.netbiophysics.org The chemical shift of ¹⁹F is highly sensitive to its electronic environment, with a much larger chemical shift range compared to ¹H NMR. This sensitivity makes ¹⁹F NMR an excellent tool for determining the regioselectivity of reactions involving the introduction of fluorine or modifications to a fluorine-containing scaffold. For example, in the synthesis of a substituted this compound derivative, the ¹⁹F chemical shift would be a clear indicator of the electronic changes in the vicinity of the fluorine atom, confirming the position of substitution. The coupling between ¹⁹F and neighboring ¹H or ¹³C nuclei provides further structural confirmation.

2D NMR Techniques: Two-dimensional NMR techniques are essential for the complete assignment of ¹H and ¹³C signals, especially for complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies scalar-coupled protons, typically over two to three bonds. creative-biostructure.comlibretexts.orgiajps.com For a this compound derivative, COSY would reveal the connectivity between the pyrrole ring protons and any protons on adjacent substituents.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation): These are heteronuclear correlation experiments that map the connectivity between protons and carbons. HSQC identifies direct one-bond C-H correlations, while HMBC reveals longer-range couplings (typically 2-4 bonds). These are crucial for assigning the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. creative-biostructure.comlibretexts.org NOESY is particularly useful for determining the relative stereochemistry and conformation of the molecule in solution.

The combination of these techniques allows for a comprehensive structural elucidation. A representative set of NMR data for a hypothetical derivative is presented in the table below.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| H-3 | 7.15 (d, J=2.0 Hz) | 110.2 | C-2, C-4, C-5 | H-5 | |

| H-5 | 7.50 (d, J=2.0 Hz) | 125.8 | C-1', C-3, C-4 | H-3, H-2' | |

| H-2' | 7.80 (d, J=8.0 Hz) | 130.5 | C-1', C-3', C-4' | H-5, H-3' | |

| H-3' | 7.20 (d, J=8.0 Hz) | 128.9 | C-1', C-2', C-5' | H-2' | |

| F-4 | 158.3 (d, J=250 Hz) | -115.4 |

Table 2. Illustrative NMR Data for a Hypothetical N-Aryl-4-fluoro-1H-pyrrole-2-carbonitrile Derivative.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides detailed information about the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. This technique is the gold standard for confirming connectivity, stereochemistry, and for studying intermolecular interactions that govern the crystal packing.

For derivatives of this compound, obtaining single crystals suitable for X-ray diffraction allows for the precise measurement of bond lengths, bond angles, and torsion angles. This data provides insights into the planarity of the pyrrole ring, the orientation of substituents, and any conformational preferences in the solid state. A search of the literature reveals crystallographic data for related structures, such as a spirocyclic pyrrole derivative containing a fluorinated phenyl moiety, which confirms the utility of this technique for complex heterocyclic systems. preprints.org

The crystal packing is often influenced by a network of intermolecular interactions, including hydrogen bonds (e.g., N-H···N or N-H···O), as well as weaker interactions involving the fluorine atom, such as C-H···F contacts. researchgate.net Analyzing these interactions is crucial for understanding the supramolecular chemistry of these compounds.

The following table presents representative crystallographic data for a related fluorinated pyrrole derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 18.987(8) |

| β (˚) | 95.34(2) |

| Volume (ų) | 2954(2) |

| Z | 4 |

| R-factor (%) | 4.5 |

Table 3. Example Crystallographic Data for a Substituted Fluorinated Pyrrole Derivative. preprints.org

Computational and Theoretical Studies on 4 Fluoro 1h Pyrrole 2 Carbonitrile

Quantum Chemical Analysis of Molecular Orbitals and Charge Distribution

A detailed quantum chemical analysis reveals the distribution of electrons within the molecule, which is key to understanding its reactivity and intermolecular interactions. The primary outputs of this analysis are the shapes and energies of the molecular orbitals and the distribution of electrostatic potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). In 4-fluoro-1H-pyrrole-2-carbonitrile, the HOMO is expected to be a π-orbital distributed across the pyrrole (B145914) ring, while the LUMO would also be a π-antibonding orbital. The electron-withdrawing fluorine and nitrile groups would likely lower the energy of both the HOMO and LUMO, making the molecule less nucleophilic and more electrophilic than unsubstituted pyrrole. Computational studies on other pyrrole derivatives show that the distribution of these orbitals can be significantly altered by substituents, highlighting regions of the molecule most likely to participate in chemical reactions. researchgate.net

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is an invaluable tool for predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would be expected to show:

Negative potential (red/yellow): Regions of high electron density, likely concentrated around the nitrogen atom of the pyrrole ring, the nitrogen of the nitrile group, and the fluorine atom. These are the most probable sites for electrophilic attack or hydrogen bonding.

Positive potential (blue): Regions of low electron density, expected around the hydrogen atom attached to the pyrrole nitrogen (N-H) and the carbon atoms of the ring. The N-H proton, in particular, would be a primary site for deprotonation or hydrogen bond donation. nih.gov

Analyses of similarly substituted molecules confirm that such maps effectively predict intermolecular interactions and reactive sites. researchgate.netresearchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can be used to explore the feasibility of different reaction pathways and to understand the mechanisms of chemical reactions. This is achieved by calculating the potential energy surface for a given reaction, which involves locating the transition state structures and calculating their energies.

For a substituted pyrrole like this compound, a common reaction is electrophilic aromatic substitution. The fluorine and nitrile substituents would influence both the rate and the regioselectivity of such reactions. DFT calculations could be used to model the approach of an electrophile to the different available positions on the pyrrole ring (positions 3 and 5). By comparing the activation energies (the energy difference between the reactants and the transition state) for each pathway, one could predict the most likely product.

The presence of the N-H group also allows for reactions such as deprotonation followed by N-alkylation or N-acylation. Theoretical modeling can determine the acidity (pKa) of the N-H proton and model the subsequent reaction pathways. Studies on the synthesis of complex pyrrole-based drug candidates often rely on understanding these competing reaction sites to achieve the desired outcome. mdpi.com

Conformational Analysis and Intermolecular Interactions

While the pyrrole ring itself is aromatic and thus largely planar, computational conformational analysis is still relevant for understanding the orientation of substituents and, more importantly, how the molecule interacts with itself and other molecules.

For this compound, the primary focus of such an analysis would be on intermolecular interactions. The molecule has several features that can participate in non-covalent interactions:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the pyrrole nitrogen, the nitrile nitrogen, and the fluorine atom can all act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrrole ring can interact with other aromatic systems through π-π stacking.

Computational studies on fluorinated heterocycles, such as fluorinated prolines (a saturated analog of pyrrole), have shown that the introduction of fluorine can have significant and predictable effects on molecular conformation and stability through stereoelectronic effects like the gauche effect. japsonline.com While the planarity of the pyrrole ring limits such conformational puckering, the strong inductive effect of the fluorine atom would still play a major role in directing intermolecular interactions. researchgate.net The ability to form specific hydrogen bonds and other interactions is critical in fields like medicinal chemistry and materials science, where molecular recognition and self-assembly are key. nih.gov

Synthetic Applications and Derivatization Strategies of 4 Fluoro 1h Pyrrole 2 Carbonitrile As a Key Building Block

Role in the Synthesis of Complex Fluorinated Heterocyclic Systems

The strategic placement of a fluorine atom on the pyrrole (B145914) ring of 4-fluoro-1H-pyrrole-2-carbonitrile provides a powerful tool for the synthesis of complex fluorinated heterocyclic systems. These systems are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics.

The Barton-Zard reaction, a classic method for pyrrole synthesis, has been adapted for the creation of fluorinated chromenopyrrole frameworks. For instance, the reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate provides a regioselective one-pot method for synthesizing 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles. nih.gov This methodology allows for the introduction of fluorine-containing substituents on the chromene moiety, leading to a diverse array of fluorinated heterocyclic compounds.

Furthermore, cycloaddition reactions represent a superior methodology for the stereochemically controlled synthesis of a wide range of fluorinated heterocycles. nih.gov For example, [3+2] and [4+2] cycloaddition reactions, such as the Huisgen and Diels-Alder reactions, respectively, are particularly important for constructing S-heterocycles. nih.gov While direct examples involving this compound in these specific cycloadditions are not extensively documented in the provided context, the principles of using fluorinated building blocks in such reactions are well-established. The electron-deficient nature of the fluorinated pyrrole ring would make it a suitable partner in cycloadditions with electron-rich dienes or dipoles, opening avenues for the synthesis of novel fused heterocyclic systems.

The development of new synthetic routes to produce pyrroles, including efficient multicomponent reactions, metal-catalyzed cyclizations, and cycloaddition reactions, has been a focus of researchers. researchgate.net These modern synthetic methods, when applied to fluorinated precursors like this compound, are expected to yield a variety of complex fluorinated heterocycles with potential applications in various scientific fields.

Utilization in the Construction of Structurally Diverse Pyrrole Analogs

This compound serves as a valuable starting material for the synthesis of a wide range of structurally diverse pyrrole analogs. The reactivity of the pyrrole ring, coupled with the directing effects of the fluorine and nitrile substituents, allows for selective modifications to generate novel compounds with tailored properties.

One straightforward approach to diversification is through the modification of substituents at other positions of the pyrrole ring. For example, practical synthetic routes have been developed for halogen-doped pyrrole building blocks, such as 4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, starting from commercially available materials. nih.gov This demonstrates the feasibility of introducing additional functional groups to the fluorinated pyrrole core, thereby expanding the accessible chemical space.

Furthermore, the core structure of this compound can be incorporated into larger, more complex molecules. For instance, the synthesis of inhibitors of bacterial DNA gyrase B has been demonstrated using halogen-substituted pyrrole building blocks, showcasing the utility of these motifs in medicinal chemistry. nih.gov The anti-infective properties of compounds containing the halogen-substituted pyrrole-2-carboxamide fragment highlight the potential of derivatives of this compound in drug discovery. nih.gov

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing highly substituted pyrrole derivatives. researchgate.netrsc.org While specific MCRs involving this compound are not detailed in the provided search results, the general principles of MCRs suggest that this fluorinated building block could be a valuable component in such reactions. By reacting with multiple other starting materials in a single pot, complex pyrrole analogs with diverse substitution patterns could be readily accessed.

The development of catalyst-free conjugate addition reactions of pyrroles to β-fluoro-β-nitrostyrenes provides another avenue for creating novel pyrrole analogs. nih.gov This reaction yields 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles, which can be further transformed into 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov Applying this methodology to this compound could lead to the synthesis of pyrroles with extended and functionalized side chains at the C2 position.

Functionalization of the Pyrrole Ring at Various Positions (excluding basic properties)

The functionalization of the pyrrole ring in this compound at its various positions is a key strategy for creating a diverse library of compounds with tailored properties. The inherent reactivity of the pyrrole nucleus, influenced by the existing fluoro and cyano substituents, allows for selective modifications at the nitrogen and carbon atoms of the ring.

C-H Functionalization for Orthogonal Derivatization

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the derivatization of heterocyclic compounds, including pyrroles. nih.gov This approach avoids the need for pre-functionalized starting materials and allows for the introduction of various substituents directly onto the pyrrole ring.

While specific examples of C-H functionalization on this compound are not explicitly provided in the search results, the general principles of this methodology are applicable. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, and modern catalytic methods have expanded the scope of C-H functionalization to include a wide range of transformations.

For instance, metal-catalyzed C-H functionalization reactions have been developed for the derivatization of pyrroles, which can be difficult to achieve using traditional Lewis acid catalysis. nih.gov These methods can enable the introduction of aryl, alkyl, and other functional groups at specific positions of the pyrrole ring. The directing effects of the existing fluorine and nitrile groups on this compound would play a crucial role in determining the regioselectivity of such C-H functionalization reactions.

Furthermore, the development of chemoselective reactions of N-acylpyrroles, which can proceed via either an anionic Fries rearrangement or a C-H functionalization of a reaction partner, highlights the potential for controlling the outcome of pyrrole derivatization. rsc.org The choice of base was found to be critical in directing the reaction pathway. rsc.org Such strategies could potentially be adapted for the C-H functionalization of derivatives of this compound, allowing for orthogonal derivatization at different positions of the molecule.

The divergent synthesis of pyrrolizine derivatives through C-H bond functionalization of N-alkoxycarbamoyl pyrroles showcases the power of this approach in constructing complex heterocyclic systems. rsc.org This method involves a cascade process initiated by C-H activation, demonstrating the potential for intricate molecular transformations starting from a simple pyrrole core.

Future Directions in Research on 4 Fluoro 1h Pyrrole 2 Carbonitrile

Development of Green and Sustainable Synthetic Methodologies

The synthesis of functionalized pyrroles has traditionally relied on methods that often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. The future of chemical synthesis, however, lies in the development of green and sustainable protocols. For 4-fluoro-1H-pyrrole-2-carbonitrile, research is anticipated to move towards methodologies that are both environmentally benign and economically viable.

One promising direction is the adoption of catalyst-free synthesis . Inspired by the successful catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which proceeds under solvent-free conditions at room temperature, similar approaches could be envisioned for the synthesis of this compound. nih.gov Such methods significantly reduce the environmental impact by eliminating the need for metal catalysts and organic solvents.

Another avenue of exploration is the use of eco-friendly reaction media and catalysts . An efficient and environmentally friendly protocol has been developed for the synthesis of diverse 4,5-substituted 1H-pyrrole-3-carbonitriles using recyclable heterogeneous catalysts like HZSM-5 and Pd/C. researchgate.net This approach, which boasts high product yields and easy work-up procedures, could be adapted for the synthesis of this compound, contributing to a more sustainable manufacturing process. Furthermore, the use of reusable ionic liquids as reaction media, which has been demonstrated for the synthesis of other functionalized pyrroles, presents another catalyst-free and environmentally conscious option. researchgate.net

Microwave-assisted synthesis is also expected to play a crucial role. The treatment of 2-acylpyrroles with Selectfluor under microwave conditions has been shown to effectively fluorinate the pyrrole (B145914) ring at the 5-position, suggesting that microwave technology could be a valuable tool for the efficient and rapid synthesis of fluorinated pyrrole derivatives like this compound. nih.gov

The following table summarizes potential green synthetic approaches for this compound based on methodologies developed for related compounds.

| Green Synthetic Approach | Key Features | Potential Starting Materials | Relevant Research |

| Catalyst-Free Synthesis | Solvent-free, room temperature, high atom economy. | Suitably substituted fluorinated precursors. | Catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes. nih.gov |

| Heterogeneous Catalysis | Recyclable catalysts, high yields, easy work-up. | Precursors amenable to intramolecular annulation. | Synthesis of pyrrole-3-carbonitriles using HZSM-5 and Pd/C. researchgate.net |

| Ionic Liquid Media | Reusable solvent, catalyst-free conditions. | Aldehydes, amines, and other suitable building blocks. | Four-component synthesis of pyrroles in ionic liquids. researchgate.net |

| Microwave-Assisted Fluorination | Rapid reaction times, efficient fluorination. | Pre-functionalized pyrrole-2-carbonitrile (B156044). | Fluorination of 2-acylpyrroles using Selectfluor. nih.gov |

Discovery of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of this compound, characterized by the electron-withdrawing nature of both the fluorine atom and the nitrile group, are expected to give rise to novel reactivity patterns. The pyrrole ring, typically electron-rich, becomes electron-deficient in this context, opening up avenues for unprecedented chemical transformations.

One area of significant potential is in cycloaddition reactions . While pyrroles can act as dienes in Diels-Alder reactions, particularly when an electron-withdrawing group is present on the nitrogen, the electron-deficient nature of the this compound ring itself may lead to unique reactivity in [4+2], [2+2], and [2+1] cycloadditions. wikipedia.org The development of catalytic, enantioselective [6+2]-cycloadditions of related 2-methide-2H-pyrroles suggests that similar strategies could be applied to this compound to generate complex, polycyclic structures with high stereocontrol. nih.govacs.org Furthermore, the in situ generation of azomethine ylides and their subsequent intermolecular [3+2] cycloaddition offers a facile, catalyst-free route to functionalized pyrroles and could be explored with this specific scaffold. tandfonline.com

The electron-deficient character of the pyrrole ring also makes it a candidate for nucleophilic aromatic substitution reactions . While pyrroles are generally more reactive towards electrophiles, the presence of the fluoro and cyano groups could facilitate reactions with nucleophiles, a reactivity pattern that is less common for the parent heterocycle. Research into the palladium-catalyzed direct C-H alkylation of electron-deficient pyrrole derivatives provides a precedent for exploring such transformations. jiaolei.group

The development of novel cyclization reactions is another promising frontier. The diverse cyclization of azomethine ylides with olefins to synthesize novel pyrrole derivatives showcases the potential for developing new synthetic routes that exploit the unique reactivity of this scaffold. nih.gov The synthesis of pyrrole-2-carbonitriles from enones through a cyclocondensation followed by oxidation is a two-step process that could be adapted and potentially lead to new discoveries in the reactivity of the fluorinated analogue. researchgate.net

The following table outlines potential areas of reactivity for this compound.

| Reaction Type | Expected Outcome | Potential Reaction Partners | Relevant Research |

| Cycloaddition Reactions | Formation of complex polycyclic systems. | Dienes, dienophiles, carbenes. | Diels-Alder reactions of N-substituted pyrroles, [6+2] cycloadditions of 2-methide-2H-pyrroles. wikipedia.orgnih.govacs.org |

| Nucleophilic Aromatic Substitution | Substitution of the fluorine atom or other groups. | Various nucleophiles. | Palladium-catalyzed C-H alkylation of electron-deficient pyrroles. jiaolei.group |

| Novel Cyclization Strategies | Formation of new heterocyclic systems. | Olefins, alkynes. | Diverse cyclization of azomethine ylides with olefins. nih.gov |

Exploration of Advanced Applications in Materials Science and Chemical Biology (excluding human/medical uses)

The unique combination of a fluorinated pyrrole core and a cyano group in this compound makes it a highly attractive candidate for a range of advanced applications in materials science and chemical biology.

In materials science , the focus is likely to be on the development of novel organic electronic materials. The introduction of fluorine atoms into conjugated organic molecules is known to lower both the HOMO and LUMO energy levels, which can facilitate electron injection and enhance resistance to oxidative degradation. rsc.orgresearchgate.net This makes fluorinated pyrroles like this compound promising building blocks for n-type or ambipolar semiconductors for use in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov The cyano group can further influence the electronic properties and intermolecular interactions, potentially leading to materials with enhanced charge carrier mobility.

The fluorescent properties of pyrrole derivatives also suggest potential applications as fluorescent probes and sensors . Pyrrole-based fluorescent dyes have been developed for detecting changes in local polarity, and the introduction of a fluorine atom could modulate these properties. acs.orgnih.gov The fluorescence of some pyrrole derivatives is sensitive to their environment, a characteristic that could be harnessed to create sensors for various analytes or to study non-biological systems. acs.org

In the realm of chemical biology , excluding direct human or medical uses, this compound could serve as a valuable molecular probe. Its intrinsic fluorescence, or the fluorescence of its derivatives, could be used to study biological processes in vitro, for example, by monitoring enzyme activity or protein-protein interactions in non-human systems. The reactivity of the nitrile group also allows for its conversion into other functional groups, enabling the synthesis of a library of derivatives with tailored properties for specific research applications. nih.gov

The following table highlights potential advanced applications for this compound.

| Application Area | Potential Role | Key Properties | Relevant Research |

| Organic Electronics | Building block for n-type or ambipolar semiconductors. | Tunable electronic properties due to fluorine and cyano groups. | Fluorinated organic materials for electronic applications. rsc.orgresearchgate.net |

| Fluorescent Sensors | Environment-sensitive fluorescent probe. | Polarity-sensitive fluorescence. | PyrrolylBODIPYs as fluorescence probes. acs.org |

| Chemical Biology Probes (non-human/medical) | Molecular probe for in vitro studies. | Intrinsic fluorescence and functional group handle for derivatization. | Synthesis of diverse pyrrole-based drug candidates. nih.gov |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-fluoro-1H-pyrrole-2-carbonitrile?

- Methodological Answer : A typical approach involves condensation reactions using fluorinated precursors. For example, fluorinated nitriles can react with pyrrole derivatives under catalytic conditions. Piperidine is often used as a base to facilitate cyclization, as demonstrated in analogous syntheses of pyrrole-carbonitrile derivatives (e.g., heating α-cyano-p-fluorocinnamonitrile with a naphthol derivative in ethanol) . Metal-free conditions, such as those reported for fluorinated pyrimidines, may also be adapted to optimize yield and purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : , , and NMR are essential for confirming substituent positions and fluorine incorporation.

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELX or WinGX suites) resolves bond lengths, angles, and anisotropic displacement parameters. For example, hydrogen atoms in similar compounds are often refined using riding models, while heavy atoms are analyzed with isotropic/anisotropic parameters .

- Mercury CSD : Visualization of crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds) aids in structural validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent size/position) on the pyrrole ring influence biological activity in related compounds?

- Methodological Answer : SAR studies on analogous pyrrole-carbonitrile derivatives reveal that substituent size critically modulates functional responses. For instance:

- Small substituents (e.g., methyl groups) enhance antagonist properties in progesterone receptor modulators.

- Bulkier groups (e.g., spirocyclohexyl) switch activity to agonism .

Table 1 : Substituent Effects on Biological Activity (Adapted from )

| Substituent Position | Substituent Type | Functional Outcome |

|---|---|---|

| 3,3-Dialkyl (dimethyl) | Small alkyl | PR Antagonist |

| 3,3-Spirocyclohexyl | Bulky cyclic | PR Agonist |

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART instruction to model split positions, with occupancy refinement constrained to sum to 1.

- Twinning : Employ TWIN and BASF commands in SHELXL for detwinning. WinGX’s graphical interface aids in visualizing and adjusting refinement parameters .

- Validation Tools : Check for outliers using Mercury’s void analysis or RINGER for electron density maps .

Q. What computational tools are effective for studying intermolecular interactions and crystal packing of this compound?

- Methodological Answer :

- Mercury CSD : Analyze packing motifs (e.g., herringbone vs. layered arrangements) and quantify interaction distances (e.g., F···H contacts).

- IsoStar/ConQuest : Compare interaction geometries (e.g., C–F···π) against database statistics .

- DFT Calculations : Optimize molecular conformations and calculate electrostatic potential surfaces to predict reactive sites .

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency.

- Catalysis : Metal-free conditions (e.g., using piperidine or DBU) minimize side reactions, as shown in fluoropyrimidine syntheses .

- Temperature Control : Stepwise heating (e.g., 60°C → reflux) prevents decomposition of thermally sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.